((1S,2R)-2-fluorocyclopropyl)methanol
Overview
Description
((1S,2R)-2-fluorocyclopropyl)methanol: is an organic compound characterized by a cyclopropyl ring substituted with a fluorine atom and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and subsequent functional group transformations. One common method includes:
Cyclopropanation: Starting with an alkene, a cyclopropane ring is formed using a reagent such as diazomethane or a Simmons-Smith reagent.
Fluorination: The cyclopropane intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methanol Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((1S,2R)-2-fluorocyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclopropylmethane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products Formed:
Oxidation: Formation of ((1S,2R)-2-fluorocyclopropyl)carboxylic acid.
Reduction: Formation of ((1S,2R)-2-fluorocyclopropyl)methane.
Substitution: Formation of ((1S,2R)-2-chlorocyclopropyl)methanol.
Scientific Research Applications
Chemistry: ((1S,2R)-2-fluorocyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of stereochemical effects in various chemical reactions.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can influence the metabolic stability and bioavailability of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ((1S,2R)-2-fluorocyclopropyl)methanol exerts its effects is largely dependent on its application. In drug design, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
- ((1S,2R)-2-(hydroxymethyl)cyclohexyl)methanol
- ((1S,2R)-2-cycloheptylcyclopropyl)methanol
- ®-cyclohexyl((1S,2R)-2-ethylcyclohexyl)methanol
Comparison:
- ((1S,2R)-2-(hydroxymethyl)cyclohexyl)methanol: This compound has a cyclohexyl ring instead of a cyclopropyl ring, which affects its steric and electronic properties.
- ((1S,2R)-2-cycloheptylcyclopropyl)methanol: The larger cycloheptyl ring introduces additional steric hindrance, potentially altering its reactivity and interactions.
- ®-cyclohexyl((1S,2R)-2-ethylcyclohexyl)methanol: The presence of an ethyl group and a cyclohexyl ring provides a different steric environment compared to ((1S,2R)-2-fluorocyclopropyl)methanol.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, drug design, and industrial applications. Further exploration of its properties and applications will continue to advance our understanding and utilization of this compound.
Properties
IUPAC Name |
(2-fluorocyclopropyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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